4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol: Synthesis, Properties, and Applications as a Versatile Molecular Scaffold
4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol: Synthesis, Properties, and Applications as a Versatile Molecular Scaffold
Executive Summary
The compound 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol (CAS No. 67947-42-6) is a highly specialized, sulfur-rich heterocyclic building block. Characterized by a central imidazole core flanked by two thiophene rings and an exocyclic sulfur atom, this molecule serves as a versatile scaffold in both medicinal chemistry and advanced materials science. The unique electronic properties imparted by the electron-rich thiophene rings, combined with the coordination capacity of the imidazole-2-thiol moiety, make it an ideal candidate for developing kinase inhibitors, cross-conjugated polymers, and surface-modifying agents. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and its divergent application pathways.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical properties of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol is critical for predicting its behavior in biological assays and materials synthesis .
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol |
| CAS Registry Number | 67947-42-6 |
| Molecular Formula | C11H8N2S3 |
| Molecular Weight | 264.4 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Purity (Commercial Standard) | ≥ 95% |
| Hydrogen Bond Donors | 2 (in thione form) / 1 (in thiol form) |
| Hydrogen Bond Acceptors | 3 |
Thione-Thiol Tautomerism
A critical structural feature of this scaffold is its thione-thiol tautomerism . In the solid state and in non-polar solvents, the molecule predominantly exists as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione). This is driven by the thermodynamic stability of the C=S double bond compared to the C=N bond. However, in alkaline aqueous solutions or when coordinating with transition metals (e.g., Au, Ag, Cu), it readily shifts to the thiolate anion form, enabling robust self-assembled monolayers (SAMs) or metal-ligand complexes .
Mechanistic Synthesis Pathway
The synthesis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol follows a modified Radziszewski-type condensation. The reaction utilizes 1,2-di(thiophen-2-yl)ethane-1,2-dione (commonly known as thenil) and thiourea as primary precursors.
Causality of Experimental Choices
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Glacial Acetic Acid: Serves a dual purpose as both the solvent and the acid catalyst. The acidic medium protonates the carbonyl oxygens of the thenil, significantly increasing the electrophilicity of the adjacent carbons, preparing them for nucleophilic attack.
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Thiourea Excess: A slight molar excess of thiourea is used to drive the equilibrium forward and prevent the accumulation of unreacted dione, which can co-crystallize and be exceedingly difficult to separate during the final purification stages.
Mechanistic pathway for the synthesis of 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol is designed as a self-validating system. Each step includes observable milestones to ensure the reaction is proceeding correctly before moving to the next phase.
Reagents Required:
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1,2-di(thiophen-2-yl)ethane-1,2-dione (Thenil): 10.0 mmol (2.22 g)
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Thiourea: 15.0 mmol (1.14 g)
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Glacial Acetic Acid: 30 mL
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Ice-cold distilled water: 100 mL
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Absolute Ethanol: For recrystallization
Step-by-Step Methodology:
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Preparation & Initiation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.22 g of thenil in 30 mL of glacial acetic acid.
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Validation Check: The solution should appear clear and yellow/orange.
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Reagent Addition: Add 1.14 g of thiourea to the stirring solution.
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Reflux: Heat the mixture to reflux (approx. 118-120°C) using an oil bath. Maintain reflux for 4 to 6 hours.
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Reaction Monitoring (TLC): After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (7:3 v/v) as the mobile phase.
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Validation Check: The disappearance of the thenil spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) confirms reaction completion.
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Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-cold distilled water.
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Validation Check: A pale yellow to off-white precipitate will immediately form.
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Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with three 20 mL portions of cold water to remove residual acetic acid and unreacted thiourea.
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Purification: Recrystallize the crude product from boiling absolute ethanol. Allow it to crystallize slowly at room temperature, then chill in an ice bath.
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Final Validation: Dry the crystals under a vacuum. Confirm the structure via 1H-NMR (DMSO-d6). Note: The SH proton is often absent due to rapid exchange or tautomerization to the thione form, but the NH proton will be distinctly visible around 12-13 ppm.
Applications in Drug Development & Materials Science
The 4,5-bis(thiophen-2-yl)-1H-imidazole-2-thiol scaffold is highly prized for its dual utility across disparate scientific fields.
Medicinal Chemistry and Target Inhibition
Derivatives of 4,5-diaryl-1H-imidazoles are well-documented pharmacophores. The substitution of standard phenyl rings with thiophene rings alters the lipophilicity (LogP) and introduces sulfur atoms capable of unique halogen or hydrogen bonding interactions within protein binding pockets. Related scaffolds, such as 2-(3,4-dimethoxyphenyl)-4,5-bis(2-thienyl)-1H-imidazole, have demonstrated significant inhibitory activity against Focal Adhesion Kinase 1 (FAK) and Streptokinase . The exocyclic thiol group can be further alkylated to generate libraries of S-alkylated inverse agonists or allosteric modulators.
Advanced Organic Materials
In materials science, the precursor thenil and its imidazole derivatives are utilized to synthesize cross-conjugated alternating polymers . The electron-rich nature of the thiophene-imidazole-thiophene sequence makes it an excellent candidate for hole-transporting materials in Organic Photovoltaics (OPVs). Furthermore, the free thiol group exhibits a high affinity for noble metals, allowing the molecule to act as a robust capping agent for gold nanoparticles or as a passivating ligand in inorganic perovskite solar cells, mitigating defect-induced degradation .
Divergent application workflows for the thiophene-imidazole-thiol scaffold.
References
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Title: BindingDB BDBM41016 2-(3,4-dimethoxyphenyl)-4,5-bis(2-thienyl)-1H-imidazole Source: BindingDB URL: [Link]
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Title: Recent progress in Pb-, Sn-, and Pb–Sn-based inorganic perovskite solar cells Source: RSC Publishing URL: [Link]
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Title: Synthesis of Polymers Containing Group 15 Elements Source: ResearchGate URL: [Link]
